3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime
Brand Name: Vulcanchem
CAS No.: 860787-93-5
VCID: VC5153871
InChI: InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H
SMILES: C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
Molecular Formula: C17H11N3O
Molecular Weight: 273.295

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime

CAS No.: 860787-93-5

Cat. No.: VC5153871

Molecular Formula: C17H11N3O

Molecular Weight: 273.295

* For research use only. Not for human or veterinary use.

3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime - 860787-93-5

Specification

CAS No. 860787-93-5
Molecular Formula C17H11N3O
Molecular Weight 273.295
IUPAC Name 5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine
Standard InChI InChI=1S/C17H11N3O/c21-20-17-13-9-5-4-8-12(13)16-14(17)10-15(18-19-16)11-6-2-1-3-7-11/h1-10,18H
Standard InChI Key QOXXQCDGXARNAG-JZJYNLBNSA-N
SMILES C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core consists of an indeno[1,2-c]pyridazine scaffold—a bicyclic system merging indene and pyridazine moieties. The phenyl group at position 3 and the oxime (=N–OH) at position 5 introduce steric and electronic modifications that influence its reactivity . Key structural identifiers include:

PropertyValueSource
IUPAC Name5-nitroso-3-phenyl-2H-indeno[1,2-c]pyridazine
Molecular FormulaC₁₇H₁₁N₃O
Molecular Weight273.29 g/mol
SMILESC1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C3=NN2)N=O
InChIKeyUQXFPPZYIHJLBY-UHFFFAOYSA-N
XLogP33.5

The planar aromatic system enables π-π stacking interactions, while the oxime group offers sites for hydrogen bonding and nucleophilic reactions .

Synthesis and Structural Elucidation

Synthetic Routes

While direct synthesis protocols for 3-phenyl-5H-indeno[1,2-c]pyridazin-5-one oxime remain sparsely documented, analogous compounds like 3-(4-bromophenyl) and 3-(3-methylphenyl) derivatives provide methodological insights. A generalized approach involves:

  • Cyclocondensation: Reacting substituted indanones with hydrazine derivatives to form the pyridazine ring.

  • Oxime Formation: Treating the intermediate ketone with hydroxylamine under acidic or basic conditions.

For example, 3-(4-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime is synthesized via bromophenyl-substituted indenopyridazine precursors, followed by oxime installation. Similar strategies likely apply to the phenyl variant, though reaction conditions (temperature, solvent, catalysts) may require optimization.

Spectroscopic Characterization

  • NMR: Expected signals include aromatic protons (δ 7.0–8.5 ppm) and oxime protons (δ 9–11 ppm).

  • IR: Stretching vibrations for C=N (≈1600 cm⁻¹) and N–O (≈930 cm⁻¹) .

  • MS: Molecular ion peak at m/z 273.09 (calculated for C₁₇H₁₁N₃O) .

Reactivity and Functionalization

Oxime Group Transformations

The oxime moiety (–N=O–H) is a versatile handle for chemical modifications:

  • Reduction: Catalytic hydrogenation converts the oxime to an amine (–NH₂), enhancing solubility.

  • Alkylation/Acylation: Reacting with alkyl halides or acyl chlorides yields N-alkylated or acylated derivatives, modulating electronic properties.

  • Chelation: The oxime’s lone pairs enable coordination with metal ions (e.g., Cu²⁺, Fe³⁺), relevant to catalysis or metallodrug design .

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation, nitration, or sulfonation at the para position relative to the indenopyridazine core, guided by electronic effects .

Applications and Research Directions

Medicinal Chemistry

  • Lead Optimization: Structural tweaks (e.g., halogen substitution) could enhance potency against specific targets.

  • Prodrug Development: Oxime-to-amine conversion in vivo may enable controlled drug release.

Materials Science

  • Coordination Polymers: Metal-organic frameworks (MOFs) incorporating this ligand could exhibit tunable porosity and catalytic activity .

  • Organic Electronics: The conjugated system may serve as a charge-transport layer in OLEDs or photovoltaics .

Challenges and Future Prospects

Synthesis Scalability

Current methods for indenopyridazine oximes often suffer from low yields (≈30–50%) and tedious purification. Flow chemistry or microwave-assisted synthesis could improve efficiency.

Toxicity Profiling

In vitro cytotoxicity assays are needed to assess safety margins, particularly for hepatic and renal cell lines.

Target Identification

High-throughput screening against kinase libraries or microbial panels would clarify therapeutic applications.

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